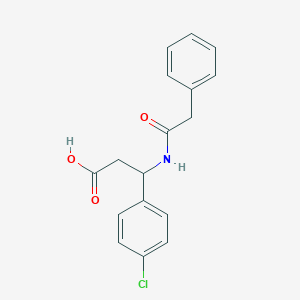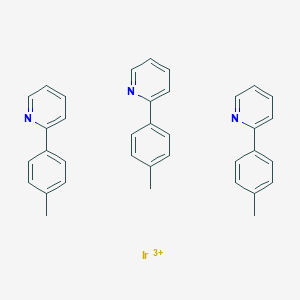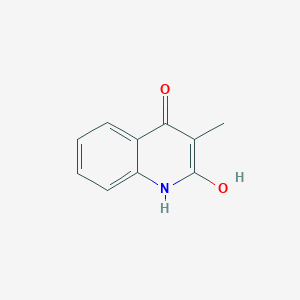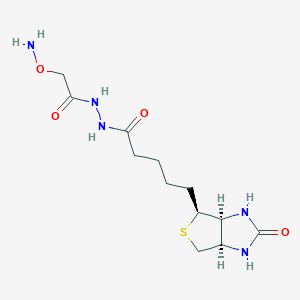![molecular formula C16H23NO4 B169261 Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate CAS No. 142854-48-6](/img/structure/B169261.png)
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is an organic compound with the molecular formula C16H23NO4. It is a derivative of 4-phenylbutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 4-phenylbutyric acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-Amino-4-phenylbutyric acid.
Deprotection: 4-Phenylbutyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate involves its ability to undergo hydrolysis and deprotection to release the active amino acid or amine. These active forms can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways and molecular targets depend on the context of its use and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: The parent compound without the Boc protection and esterification.
3-Amino-4-phenylbutyric acid: The deprotected form of the compound.
4-Phenylbutyric acid methyl ester: The esterified form without the Boc protection.
Uniqueness
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is unique due to its dual protection, which provides stability and allows for selective reactions. The Boc group protects the amino functionality, while the methyl ester protects the carboxylic acid, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
142854-48-6 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
QNLBBFLTUQDDIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


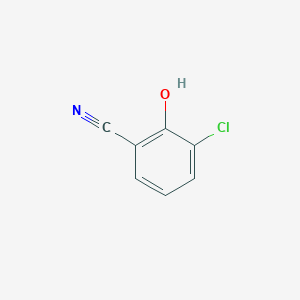
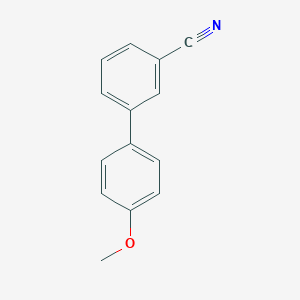

![N-[(2S)oxiranylmethyl]acetamide](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
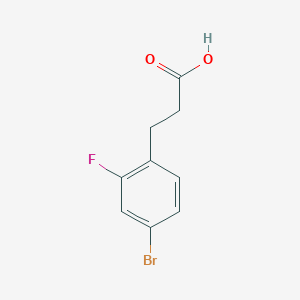
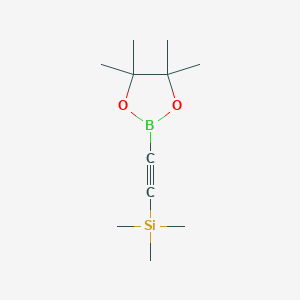
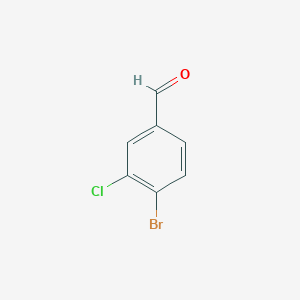
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
